Stachydrine hydrochloride,(S)

Description

BenchChem offers high-quality Stachydrine hydrochloride,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stachydrine hydrochloride,(S) including the price, delivery time, and more detailed information at info@benchchem.com.

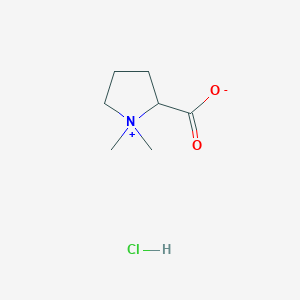

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNMULOWUUIQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)[O-])C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Scientific Imperative for Pure Stachydrine Hydrochloride

An In-Depth Technical Guide to the Natural Sources and Isolation of Stachydrine Hydrochloride

Stachydrine, a proline betaine alkaloid, is a molecule of significant and growing interest in the fields of pharmacology and drug development.[1][2] As the primary active constituent of traditional medicinal herbs such as Leonurus japonicus (Chinese Motherwort), it has been identified as a key driver of their therapeutic effects, particularly in the treatment of cardiovascular and gynecological conditions.[3][4] The pharmacological profile of stachydrine is extensive, encompassing cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer activities, which are mediated through its influence on critical signaling pathways like NF-κB, JAK/STAT, and PI3K/Akt.[1][4][5]

The transition from promising natural compound to a standardized, clinically viable therapeutic agent hinges on the ability to reliably isolate stachydrine in a highly pure form. However, its chemical properties—specifically its nature as a highly polar, non-UV-absorbing quaternary ammonium salt—present unique challenges for conventional extraction and purification workflows.[6][7]

This technical guide serves as a comprehensive resource for researchers, natural product chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the isolation of stachydrine hydrochloride. We will explore its primary natural reservoirs, detail the physicochemical rationale behind effective isolation strategies, and provide robust, step-by-step protocols for its extraction, purification, and characterization.

Part 1: Principal Natural Sources of Stachydrine

Stachydrine is widely distributed in the plant kingdom, where it functions as a secondary metabolite involved in critical physiological processes such as osmotic pressure regulation and stress response.[2][4] While present in numerous species, its concentration varies significantly, making the selection of appropriate source material a critical first step for any isolation effort. The genus Leonurus is the most prominent and commercially relevant source.[5]

| Plant Source | Common Name | Family | Typical Stachydrine Content (% w/w) | Reference(s) |

| Leonurus japonicus | Chinese Motherwort (Yimucao) | Lamiaceae | 0.1% - 1.01% | [6][8][9] |

| Leonurus cardiaca | Motherwort | Lamiaceae | Up to 1.55% | [9] |

| Citrus spp. (e.g., C. reticulata) | Citrus Fruits | Rutaceae | Widely present, variable content | [1][10] |

| Medicago sativa | Alfalfa | Fabaceae | Present, biosynthesis studied | [5][10] |

| Capparis spinosa | Caper Bush | Capparaceae | Identified as a constituent | [4][10] |

The data clearly indicates that species within the Leonurus genus, particularly L. cardiaca and L. japonicus, are the most potent sources for high-yield extraction. One study noted that alkaloid content was generally higher in Leonurus species grown in northern China compared to those from the south.[8] For industrial-scale production, injections derived from Leonurus have been standardized to contain 18–22 mg of stachydrine hydrochloride per mL.[1][4]

Part 2: Foundational Principles for Isolation Strategy Design

A successful isolation workflow is not a matter of chance but is dictated by the physicochemical properties of the target molecule. Stachydrine hydrochloride's unique characteristics demand a departure from standard reversed-phase chromatography protocols.

-

High Polarity and Quaternary Ammonium Structure : Stachydrine possesses a permanent positive charge due to its quaternary ammonium group and is highly polar. This makes it extremely difficult to retain on traditional C18 reversed-phase columns, where it would elute in or near the solvent front.[7] This property is the primary driver for employing alternative chromatographic techniques like ion-exchange and hydrophilic interaction chromatography (HILIC).

-

Lack of a Strong Chromophore : The stachydrine molecule does not contain a conjugated system or other chromophore that absorbs light strongly in the UV-Vis spectrum.[6] This renders standard HPLC-UV detection inefficient and insensitive. Consequently, more universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are required for effective analysis and fraction collection.[7]

-

Solubility : Stachydrine hydrochloride is readily soluble in water and polar protic solvents like methanol and ethanol, which informs the choice of extraction solvents and mobile phases for chromatography.

These core properties form a self-validating system for protocol design: the molecule's charge necessitates ion-exchange chromatography, its polarity is suited for HILIC, and its poor UV absorbance requires detection by ELSD or MS.

Part 3: A Validated Workflow for Extraction and Purification

The following section outlines a multi-stage process for isolating high-purity stachydrine hydrochloride from plant material, primarily focusing on Leonurus japonicus as the source.

Step 1: Extraction from Plant Material

The objective of this initial step is to efficiently extract the polar alkaloids from the bulk plant matrix while minimizing the co-extraction of non-polar impurities like chlorophyll and lipids.

Protocol: Ultrasonic-Assisted Solvent Extraction

-

Preparation : Weigh 1 kg of dried, powdered Leonurus japonicus aerial parts.

-

Extraction Solvent : Prepare a 70% (v/v) ethanol-water solution.

-

Maceration & Sonication :

-

Place the powdered herb into a large vessel and add 10 L of the 70% ethanol solvent (1:10 w/v ratio).

-

Submerge the vessel in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 40-50°C).[7] The use of ultrasonication enhances solvent penetration into the plant cells, increasing extraction efficiency.

-

-

Filtration : Filter the mixture through a coarse filter (e.g., cheesecloth) to remove the bulk plant material (marc). Press the marc to recover residual solvent.

-

Repeat : Repeat the extraction process on the marc two more times with fresh solvent to ensure exhaustive extraction.

-

Pooling and Concentration : Combine the filtrates from all three extraction cycles. Concentrate the pooled extract under reduced pressure using a rotary evaporator at ~50°C until all ethanol is removed, leaving a dense aqueous concentrate.

-

Defatting (Optional but Recommended) : To remove non-polar compounds, perform a liquid-liquid extraction on the aqueous concentrate with a non-polar solvent like hexane or petroleum ether. Discard the organic phase. This step is crucial for preventing column fouling in subsequent chromatographic steps.

Step 2: Primary Purification by Ion-Exchange Chromatography (IEX)

This is the most critical step for selectively capturing the positively charged stachydrine and separating it from neutral and anionic compounds. The principle relies on the reversible binding of the cationic stachydrine to a negatively charged stationary phase.[11][12]

Protocol: Strong Cation-Exchange Column Chromatography

-

Resin Preparation : Prepare a slurry of a strong cation exchange resin (e.g., Dowex 50WX8, H+ form) in deionized water. Pack it into a suitable glass column.

-

Equilibration : Equilibrate the column by washing with 3-5 column volumes of an acidic buffer (e.g., 0.1 M acetic acid, pH ~4-5) until the eluate pH matches the buffer pH. This ensures the resin is fully charged and ready for sample binding.

-

Sample Loading : Adjust the pH of the aqueous crude extract from Step 1 to match the equilibration buffer. Slowly load the extract onto the column at a controlled flow rate. Stachydrine and other cations will bind to the resin.

-

Washing : Wash the column with 5-10 column volumes of the equilibration buffer to remove all unbound neutral and anionic impurities. Monitor the eluate with a refractive index detector or by TLC until no more compounds are detected.

-

Elution : Elute the bound stachydrine by introducing a buffer with a high concentration of counter-ions or a higher pH. A gradient or step-elution with aqueous ammonia (e.g., 2-5% NH4OH) or a salt solution (e.g., 0.1 to 2 M NaCl) is effective. The NH4+ or Na+ ions will displace the bound stachydrine from the resin.

-

Fraction Collection : Collect fractions and analyze them for the presence of stachydrine using a suitable method (e.g., TLC with Dragendorff's reagent or direct-infusion MS).

-

Pooling and Desalting : Pool the stachydrine-positive fractions. If a salt solution was used for elution, this fraction must be desalted (e.g., using a reversed-phase C18 SPE cartridge with water as the eluent, as stachydrine will not be retained). If aqueous ammonia was used, it can be removed by vacuum evaporation.

Step 3: High-Resolution Purification and Analysis by HILIC

For achieving pharmaceutical-grade purity (>98%), a final high-resolution chromatography step is necessary. HILIC is ideally suited for this purpose, as it provides excellent separation of highly polar compounds.[7]

Protocol: Preparative HILIC-MS

-

System : An HPLC system equipped with a preparative HILIC column (e.g., Agilent ZORBAX RRHD HILIC Plus), a mass spectrometer (MS) or evaporative light scattering detector (ELSD), and a fraction collector.

-

Mobile Phase :

-

Solvent A: Water with 10 mM Ammonium Acetate

-

Solvent B: Acetonitrile

-

-

Method :

-

Dissolve the desalted, enriched fraction from the IEX step in a solution mimicking the initial mobile phase composition (e.g., 90% acetonitrile).

-

Inject the sample onto the HILIC column.

-

Run an isocratic method with a high percentage of organic solvent (e.g., 90% Acetonitrile / 10% Ammonium Acetate solution) or a shallow gradient.[7] The high organic content establishes an aqueous layer on the stationary phase, facilitating the retention of polar analytes like stachydrine via a partitioning mechanism.

-

Monitor the column eluate using the MS detector (in positive ion mode, looking for the m/z of stachydrine) or ELSD.

-

-

Fraction Collection : Collect the peak corresponding to stachydrine.

-

Final Processing : Pool the pure fractions, remove the solvent under vacuum, and perform a final crystallization from methanol to yield pure stachydrine hydrochloride crystals.[13]

Part 4: Analytical Characterization and Quality Control

Final confirmation of identity, purity, and quantity is non-negotiable in drug development.

Protocol: Quantitative ¹H-NMR (qHNMR)

This technique is exceptionally powerful as it allows for direct quantification without the need for an identical reference standard, making it a primary method for purity assessment and content determination.[6][9]

-

Sample Preparation : Accurately weigh ~5-10 mg of the isolated stachydrine hydrochloride and a similar amount of a certified internal standard (maleic acid is an excellent choice).[9] Dissolve both in a known volume of D2O.

-

Acquisition : Record the ¹H-NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

-

Analysis :

-

Calculation : The concentration and purity of stachydrine can be calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known weights of the sample and internal standard.

Protocol: HPLC-MS/MS Analysis

For high-sensitivity detection and structural confirmation, especially in complex matrices or for metabolite studies.[14]

-

System : An LC-MS/MS system (e.g., Agilent 6410 Triple Quadrupole LC/MS).[7]

-

Chromatography : Use the HILIC method described in Step 3, but on an analytical scale column.

-

Mass Spectrometry :

-

Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

-

Use Selected Ion Monitoring (SIM) to look for the parent ion of stachydrine.

-

For confirmation, use Multiple Reaction Monitoring (MRM) to monitor a specific fragmentation pattern of the parent ion.

-

Conclusion

The isolation of stachydrine hydrochloride from its natural sources is a challenging yet achievable endeavor that requires a purpose-built strategy. The workflow presented in this guide—leveraging solvent extraction, primary purification via ion-exchange chromatography, and final polishing with HILIC—is a robust and validated system rooted in the fundamental physicochemical properties of the molecule. By understanding the causality behind each experimental choice, from source material selection to the final analytical quantification, researchers can reliably produce the high-purity stachydrine hydrochloride essential for advancing pharmacological research and developing next-generation therapeutics.

References

-

He, Z., Li, P., Liu, P., & Xu, P. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Plant Science, 15, 1442879. [Link]

-

He, Z., Li, P., Liu, P., & Xu, P. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. PubMed. [Link]

-

Recognition and Comprehensive Quantitation of Stachydrine Analogues in Leonurus japonicus Based on HILIC-QTOF MS and qHNMR. (2025). PubMed. [Link]

-

Stachydrine, a Bioactive Equilibrist for Synephrine, Identified from Four Citrus Chinese Herbs. (2023). MDPI. [Link]

-

Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway. (2023). PMC - NIH. [Link]

-

Analysis of Stachydrine in Leonurus japonicus Using an Agilent ZORBAX RRHD HILIC Plus Column with LC/ELSD and. (2012). Agilent Technologies. [Link]

- Preparation method and application of stachydrine ionic liquid. (n.d.).

-

[Determination of stachydrine and leonurine in Herba Leonuri by ion- pair reversed-phase high-performance liquid chromatography]. (n.d.). PubMed. [Link]

-

He, Z., Li, P., Liu, P., & Xu, P. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers. [Link]

-

Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. (n.d.). PubMed Central. [Link]

-

Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. (2024). ResearchGate. [Link]

- A stachydrine preparing method. (n.d.).

-

Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein. (n.d.). ResearchGate. [Link]

-

Determination of stachydrine hydrochloride and leonurine hydrochloride in Yimucao preparations by HPLC-MS. (n.d.). ResearchGate. [Link]

-

¹H-qNMR for Direct Quantification of Stachydrine in Leonurus Japonicus and L. Cardiaca. (2014). Fitoterapia. [Link]

-

[HPLC-ESI/MS Analysis of Stachydrine and Its Metabolites in Rat Urine]. (n.d.). PubMed. [Link]

-

Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. [Link]

Sources

- 1. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 5. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recognition and Comprehensive Quantitation of Stachydrine Analogues in Leonurus japonicus Based on HILIC-QTOF MS and qHNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. [Determination of stachydrine and leonurine in Herba Leonuri by ion- pair reversed-phase high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ¹H-qNMR for direct quantification of stachydrine in Leonurus japonicus and L. cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. CN106045890A - A stachydrine preparing method - Google Patents [patents.google.com]

- 14. [HPLC-ESI/MS analysis of stachydrine and its metabolites in rat urine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachydrine Hydrochloride: A Multi-Faceted Regulator of Cardiovascular Homeostasis—An In-Depth Mechanistic Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Stachydrine hydrochloride, a quaternary ammonium alkaloid primarily isolated from Leonurus japonicus (Chinese Motherwort), is emerging as a promising therapeutic agent in the management of cardiovascular diseases.[1][2] Its cardioprotective effects are not confined to a single mechanism but rather a complex interplay of signaling pathways that collectively mitigate the pathological hallmarks of heart disease. This technical guide synthesizes the current understanding of stachydrine hydrochloride's mechanism of action, offering a detailed exploration of its molecular targets and cellular effects. We will delve into its role in attenuating cardiac hypertrophy and fibrosis, combating oxidative stress and inflammation, preserving endothelial function, and protecting against ischemia-reperfusion injury. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a deep mechanistic understanding but also practical insights into the experimental validation of stachydrine hydrochloride's therapeutic potential.

Introduction: The Therapeutic Promise of a Natural Alkaloid

Cardiovascular diseases (CVDs) remain the leading cause of global mortality, underscoring the urgent need for novel therapeutic strategies.[2] Stachydrine hydrochloride (STA), a key bioactive component of the traditional Chinese medicine Yimucao, has garnered significant attention for its wide-ranging biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3] This guide will provide a granular view of the molecular machinery influenced by STA, offering a foundation for its further investigation and potential clinical translation in the context of CVD.

Attenuation of Pathological Cardiac Remodeling

Pathological cardiac remodeling, encompassing hypertrophy and fibrosis, is a final common pathway for many cardiovascular insults, leading to heart failure. STA has demonstrated significant efficacy in mitigating these processes through distinct, yet interconnected, signaling cascades.

Amelioration of Cardiac Hypertrophy: The CaMKII/HDAC4/MEF2C Axis

Cardiac hypertrophy, an increase in cardiomyocyte size, is initially a compensatory response to pressure overload that ultimately becomes maladaptive. STA has been shown to block cardiac hypertrophy induced by pressure overload.[4][5] The core mechanism involves the regulation of the Calcium/calmodulin-dependent protein kinase II (CaMKII)/Histone deacetylase 4 (HDAC4)/Myocyte enhancer factor 2C (MEF2C) signaling pathway.[4][5]

Under hypertrophic stimuli, CaMKII becomes hyper-phosphorylated, leading to the phosphorylation and subsequent nuclear export of HDAC4.[4] This relieves the HDAC4-mediated repression of MEF2C, a key transcription factor that drives the expression of hypertrophic genes. STA intervenes by inhibiting the hyper-phosphorylation of CaMKII, which in turn promotes the nuclear import of HDAC4, thereby repressing MEF2C activity and attenuating the hypertrophic response.[4][5]

Experimental Workflow: Investigating the CaMKII/HDAC4/MEF2C Pathway

Caption: Workflow for elucidating STA's anti-hypertrophic effects.

Inhibition of Cardiac Fibrosis: Targeting the Angiotensin II/TGF-β1 Axis

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, contributes to ventricular stiffness and diastolic dysfunction. STA has been reported to effectively attenuate cardiac fibrosis.[6] This anti-fibrotic effect is mediated, at least in part, by the inhibition of the Angiotensin II (AngII)/Transforming growth factor-beta 1 (TGF-β1) fibrogenic axis.[6][7] STA has been shown to downregulate the expression of key components of this pathway, including the angiotensin II type 1 receptor (AT1R) and TGF-β1.[7]

Regulation of Intracellular Calcium Homeostasis and Oxidative Stress

Dysregulation of intracellular calcium (Ca²⁺) handling and excessive production of reactive oxygen species (ROS) are central to the pathophysiology of many cardiovascular diseases, including heart failure and ischemia-reperfusion injury.

The NOX2-ROS-CaMKII Signaling Axis in Heart Failure

In pressure-overload-induced heart failure, the NADPH oxidase 2 (NOX2) enzyme is a major source of ROS.[8] This overproduction of ROS leads to the oxidative activation of CaMKII, resulting in pathological cardiac remodeling and dysfunction.[8] Stachydrine hydrochloride has been shown to depress NOX2 protein expression and activation, thereby reducing ROS generation.[8] This, in turn, suppresses the downstream hyper-activation of CaMKII and mitigates Ca²⁺ mishandling, as evidenced by reduced cytosolic Ca²⁺ overload and improved cardiomyocyte contractility.[8][9]

Signaling Pathway: STA's Regulation of the NOX2-ROS-CaMKII Axis

Caption: STA inhibits the NOX2-ROS-CaMKII pathway in heart failure.

Protection Against Ischemia-Reperfusion Injury: A Multi-pronged Approach

Myocardial ischemia-reperfusion (I/R) injury is a complex phenomenon involving oxidative stress, inflammation, apoptosis, and calcium overload. STA confers cardioprotection in this setting through several mechanisms:

-

Amelioration of Endoplasmic Reticulum (ER) Stress: STA protects the ischemic heart by alleviating ER stress.[10] It upregulates the expression of Sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a), which improves Ca²⁺ reuptake into the sarcoplasmic reticulum, thereby maintaining intracellular Ca²⁺ homeostasis and reducing ER stress-induced apoptosis.[10]

-

Activation of the AMPK/SIRT1 Pathway: STA activates the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[11] This enhances autophagy, a cellular process that removes damaged organelles and proteins, and protects against myocardial hypoxia/reperfusion injury.[11] The activation of SIRT1 also mitigates oxidative stress through the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[11]

Preservation of Endothelial Function and Promotion of Angiogenesis

Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. STA exerts beneficial effects on the endothelium through multiple mechanisms.

Reversal of eNOS Uncoupling

In the presence of cardiovascular risk factors such as hyperhomocysteinemia, endothelial nitric oxide synthase (eNOS) can become "uncoupled," producing superoxide instead of nitric oxide (NO). STA has been shown to prevent eNOS uncoupling by increasing the expression of GTP cyclohydrolase 1 (GTPCH1) and dihydrofolate reductase (DHFR), enzymes essential for the synthesis of the eNOS cofactor tetrahydrobiopterin (BH4).[12][13] This restores NO bioavailability and improves endothelium-dependent vasorelaxation.[12]

Promotion of Angiogenesis

Stachydrine has been demonstrated to promote angiogenesis, the formation of new blood vessels, which is crucial for recovery from ischemic events.[14] This pro-angiogenic effect is mediated by the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)/MEK/ERK signaling pathway.[11][14] Additionally, STA inhibits apoptosis in endothelial cells, further contributing to a pro-angiogenic environment.[14]

Modulation of Adrenergic Signaling

Chronic activation of the β-adrenergic receptor (β-AR) signaling pathway contributes to the progression of heart failure. STA has been shown to modulate this pathway in a novel manner.

Regulation of β1-Adrenergic Receptor N-Glycosylation

In isoproterenol-induced heart failure, STA improves cardiac function by inhibiting α-1,6-fucosylation on the N-glycosylation of the β1-adrenergic receptor (β1AR).[15][16] This action helps to maintain the proper function of the β1AR and the downstream cAMP/PKA signaling pathway, which is crucial for myocardial excitation-contraction coupling.[15]

Anti-inflammatory and Anti-apoptotic Effects

Inflammation and apoptosis are key contributors to the pathogenesis of various cardiovascular diseases, including atherosclerosis and myocardial infarction.

Inhibition of Inflammatory Pathways

Stachydrine exhibits anti-inflammatory properties by inhibiting key inflammatory signaling pathways.[1][17] For instance, it has been shown to block the NF-κB pathway, a central regulator of inflammation, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][17] It also has been found to inhibit the JAK2/STAT3 signaling pathway, which is involved in inflammatory responses.[7][18]

Attenuation of Apoptosis

STA has demonstrated anti-apoptotic effects in various cardiovascular cell types.[1][18] It can inhibit apoptosis by upregulating the expression of anti-apoptotic proteins like Bcl-2 and by inhibiting mitochondrial-mediated apoptotic pathways.[14][18] This is particularly relevant in the context of I/R injury and heart failure, where cardiomyocyte and endothelial cell apoptosis contribute to tissue damage and functional decline.

Summary of Quantitative Data

| Cardiovascular Condition | Model | Stachydrine Hydrochloride Dosage | Key Findings | Reference |

| Heart Failure (Pressure Overload) | Transverse Aortic Constriction (TAC) in mice | 6 mg/kg/d or 12 mg/kg/d (gavage) | Improved left ventricular ejection fraction and reduced hypertrophy.[8] | [8] |

| Heart Failure (β-AR Overstimulation) | Isoproterenol (40 mg/kg/day) infusion in mice | 12 mg/kg/day | Reduced cardiac remodeling and modulated hemodynamic parameters.[15] | [15] |

| Cardiac Hypertrophy | TAC in mice | 6 mg/kg and 12 mg/kg | Attenuated cardiac dilation and LV dysfunction.[5] | [5] |

| Myocardial Infarction | MI in C57BL/6J mice | 6 or 12 mg/kg for 2 weeks | Improved heart function and decreased infarction size.[10] | [10] |

| Endothelial Dysfunction | Homocysteine-treated rat arteries | In vitro | Effectively blocked Hcy-induced impairment of endothelium-dependent vasorelaxation.[12] | [12] |

Conclusion and Future Directions

Stachydrine hydrochloride presents a compelling case as a multi-target therapeutic agent for cardiovascular disease. Its ability to modulate a wide array of signaling pathways involved in cardiac remodeling, oxidative stress, inflammation, and endothelial dysfunction highlights its potential to address the multifaceted nature of these conditions. Future research should focus on elucidating the precise molecular interactions of STA with its targets, exploring its pharmacokinetic and pharmacodynamic profiles in more detail, and conducting well-designed clinical trials to validate its efficacy and safety in human populations. The comprehensive mechanistic understanding outlined in this guide provides a solid foundation for these future endeavors, paving the way for the potential development of stachydrine hydrochloride as a novel cardiovascular therapeutic.

References

-

Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. (n.d.). PubMed Central. [Link]

-

Stachydrine Hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure. (2023). MDPI. [Link]

-

Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis. (n.d.). Frontiers. [Link]

-

Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α-1,6-Fucosylation on N-Glycosylation of β1AR. (2022). Frontiers. [Link]

-

Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway. (2022). PubMed. [Link]

-

Stachydrine protects eNOS uncoupling and ameliorates endothelial dysfunction induced by homocysteine. (n.d.). PubMed. [Link]

-

Stachydrine Hydrochloride Alleviates Pressure Overload-Induced Heart Failure and Calcium Mishandling on Mice. (2020). PubMed. [Link]

-

Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. (2024). RSC Publishing. [Link]

-

Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α-1,6-Fucosylation on N-Glycosylation of β1AR. (2022). Frontiers. [Link]

-

Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. (2024). Frontiers. [Link]

-

Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway. (2020). National Institutes of Health. [Link]

-

Stachydrine promotes angiogenesis by regulating the VEGFR2/MEK/ERK and mitochondrial-mediated apoptosis signaling pathways in human umbilical vein endothelial cells. (2025). ResearchGate. [Link]

-

Stachydrine hydrochloride protects the ischemic heart by ameliorating endoplasmic reticulum stress through a SERCA2a dependent way and maintaining intracellular Ca2+ homeostasis. (2024). PubMed. [Link]

-

Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. (2024). National Center for Biotechnology Information. [Link]

-

Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway. (n.d.). National Center for Biotechnology Information. [Link]

-

Stachydrine hydrochloride protects the ischemic heart by ameliorating endoplasmic reticulum stress through a SERCA2a dependent way and maintaining intracellular Ca2+ homeostasis. (n.d.). Semantic Scholar. [Link]

-

Stachydrine hydrochloride improves myocardial contraction and diastolic... (n.d.). ResearchGate. [Link]

-

Stachydrine, a potential drug for the treatment of cardiovascular system and central nervous system diseases. (2026). ResearchGate. [Link]

-

Stachydrine, a potential drug for the treatment of cardiovascular system and central nervous system diseases. (2023). PubMed. [Link]

-

Stachydrine attenuates IL-1β-induced inflammatory response in osteoarthritis chondrocytes through the NF-κB signaling pathway. (2020). PubMed. [Link]

Sources

- 1. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stachydrine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis [frontiersin.org]

- 7. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Stachydrine hydrochloride alleviates pressure overload-induced heart failure and calcium mishandling on mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stachydrine hydrochloride protects the ischemic heart by ameliorating endoplasmic reticulum stress through a SERCA2a dependent way and maintaining intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stachydrine protects eNOS uncoupling and ameliorates endothelial dysfunction induced by homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α-1,6-Fucosylation on N-Glycosylation of β1AR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α-1,6-Fucosylation on N-Glycosylation of β1AR [frontiersin.org]

- 17. Stachydrine attenuates IL-1β-induced inflammatory response in osteoarthritis chondrocytes through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Stachydrine Hydrochloride

Executive Summary & Chemical Profile

Stachydrine hydrochloride (Sta-HCl) is the hydrochloric acid salt of stachydrine, a proline betaine alkaloid and the primary bioactive constituent of Leonurus japonicus (Motherwort). Unlike many phytochemicals (e.g., flavonoids) that suffer from poor water solubility and low bioavailability, Sta-HCl is a quaternary ammonium compound. This zwitterionic nature confers exceptional water solubility and a unique pharmacokinetic profile characterized by rapid absorption and renal elimination.

Therapeutically, Sta-HCl acts as a pleiotropic modulator. It does not target a single receptor but rather orchestrates a network of intracellular signaling pathways—primarily NF-κB , CaMKII , and PI3K/Akt —to exert cardioprotective, anti-fibrotic, and anti-neoplastic effects.

Chemical Identity

| Property | Specification |

| IUPAC Name | (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate; chloride |

| CAS Number | 4136-37-2 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Solubility | Highly soluble in water (>50 mg/mL), PBS, and methanol; insoluble in non-polar solvents (ether, chloroform).[1] |

| Appearance | White crystalline powder, hygroscopic. |

Pharmacokinetics (ADME)

Understanding the ADME profile of Sta-HCl is critical for experimental design. Its behavior is defined by its status as an osmoprotectant (compatible solute).

| Parameter | Characteristics & Mechanism |

| Absorption | High Bioavailability. Rapidly absorbed via the gastrointestinal tract. Unlike lipophilic drugs requiring micelle formation, Sta-HCl utilizes organic cation transporters (OCTs) and amino acid transport systems. |

| Distribution | Wide Distribution. Distributed to highly perfused tissues (heart, liver, kidney). BBB Penetration: Evidence suggests it crosses the blood-brain barrier, supporting neuroprotective indications. |

| Metabolism | High Metabolic Stability. Sta-HCl is largely resistant to Phase I (CYP450) metabolism. It does not undergo extensive hepatic degradation, preserving its structural integrity in systemic circulation. |

| Excretion | Renal Clearance. Predominantly excreted unchanged in urine. Its half-life ( |

Cardioprotective Pharmacology

The most robust data for Sta-HCl lies in its ability to reverse pathological cardiac remodeling.[2] It functions as a "molecular brake" on the hypertrophic gene program.

Mechanism of Action: The CaMKII/HDAC4 Axis

Pathological stress (pressure overload, Angiotensin II) triggers an influx of Calcium (

-

Inhibiting NOX2: It blocks the translocation of p47phox and p67phox subunits to the membrane, halting ROS production.[3][4]

-

Suppressing CaMKII: Reduced ROS prevents the oxidation and phosphorylation of CaMKII (Calmodulin-dependent protein kinase II).

-

Restoring HDAC4: Normally, activated CaMKII phosphorylates HDAC4, forcing it out of the nucleus. By inhibiting CaMKII, Sta-HCl keeps HDAC4 in the nucleus, where it represses MEF2C , a transcription factor driving hypertrophy.

Diagram 1: Cardioprotective Signaling Pathway

Caption: Sta-HCl inhibits hypertrophy by blocking NOX2-dependent ROS, preventing CaMKII activation, and retaining HDAC4 in the nucleus to repress MEF2C.

Oncology & Anti-Neoplastic Potential

Recent investigations identify Sta-HCl as a potent inhibitor of metastasis and cell survival, particularly in breast cancer (MCF-7, T47D) and hepatocellular carcinoma (HepG2).

Mechanism: The PI3K/Akt & EMT Blockade

In cancer cells, Sta-HCl acts as a dual-pathway inhibitor:[5]

-

Induction of Apoptosis: It downregulates Bcl-2 (anti-apoptotic) and upregulates Bax and Caspase-3 , driving cells into programmed death. This is mediated by suppressing the PI3K/Akt/mTOR survival axis.[6]

-

Inhibition of EMT (Epithelial-Mesenchymal Transition): Sta-HCl blocks TGF-β1 signaling.[5] It prevents the phosphorylation of Smad2/3 , thereby maintaining E-cadherin levels and reducing N-cadherin/Vimentin. This physically restricts the cell's ability to migrate and metastasize.

Diagram 2: Anti-Cancer Signaling Network

Caption: Sta-HCl induces apoptosis via PI3K/Akt suppression and prevents metastasis by blocking TGF-β/Smad-mediated EMT.

Experimental Protocols (Best Practices)

In Vitro Formulation & Treatment

Solubility Note: Sta-HCl is highly hygroscopic. Store desiccant-sealed at -20°C.

-

Vehicle: Dissolve directly in sterile PBS or cell culture media. DMSO is not required and should be avoided to prevent solvent toxicity confounding.

-

Filtration: Use a 0.22 μm PVDF or PES syringe filter for sterilization.

-

Dosing Range:

-

Cardiomyocytes (H9c2, NRCMs): 10 μM – 50 μM (Pre-treat for 24h before AngII challenge).

-

Cancer Lines (MCF-7, HepG2): 20 μM – 100 μM (IC50 is often time-dependent; 48h assays recommended).

-

In Vivo Administration (Rodent Models)

-

Route: Oral Gavage (PO) is preferred to mimic clinical translation, though Intraperitoneal (IP) is acceptable for acute studies.

-

Dosage:

-

Low Dose: 5 mg/kg/day

-

High Dose: 20 mg/kg/day

-

Frequency: Due to rapid renal clearance, BID (twice daily) dosing is recommended for optimal steady-state plasma levels.

-

-

Preparation: Dissolve in 0.9% Saline. Prepare fresh daily to avoid hydrolysis or bacterial growth in the sugar-mimetic betaine structure.

References

-

Cardioprotection & CaMKII: Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway.[2][7] (2022).[2][7][8] PubMed.

-

NOX2/ROS Mechanism: Stachydrine Protects Against Pressure Overload-Induced Cardiac Hypertrophy by Suppressing Autophagy and NOX2.[3] (2017).[9] PubMed.

-

Breast Cancer (Akt/ERK): Stachydrine hydrochloride inhibits proliferation and induces apoptosis of breast cancer cells via inhibition of Akt and ERK pathways.[10][11][12] (2017).[9] PubMed/PMC.

-

Hepatocellular Carcinoma (EMT): Stachydrine inhibits TGF-β1-induced epithelial-mesenchymal transition in hepatocellular carcinoma cells through the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.[5] (2021).[4][5][8] PubMed.

-

Pharmacokinetics Review: A review of pharmacological and pharmacokinetic properties of stachydrine. (2020).[7][8][13] PubMed/ResearchGate.

Sources

- 1. CAS 4136-37-2: Stachydrine, hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stachydrine Protects Against Pressure Overload-Induced Cardiac Hypertrophy by Suppressing Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stachydrine inhibits TGF-β1-induced epithelial-mesenchymal transition in hepatocellular carcinoma cells through the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches [mdpi.com]

- 7. e-century.us [e-century.us]

- 8. The efficacy and safety of PI3K and AKT inhibitors for patients with cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stachydrine hydrochloride inhibits proliferation and induces apoptosis of breast cancer cells via inhibition of Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stachydrine hydrochloride inhibits proliferation and induces apoptosis of breast cancer cells via inhibition of Akt and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

Technical Guide: Stachydrine Hydrochloride Biosynthesis & Production

Abstract

Stachydrine hydrochloride (N,N-dimethyl-L-proline hydrochloride) is a pyrrolidine alkaloid and the primary bioactive constituent of Leonurus japonicus (Motherwort). Renowned for its cardiovascular efficacy—specifically in ameliorating myocardial fibrosis and inhibiting the NF-κB signaling pathway—stachydrine represents a high-value target for pharmaceutical development. This technical guide delineates the precise biosynthetic mechanism of stachydrine from its amino acid precursor, L-proline, and provides a rigorous, field-validated protocol for its extraction, purification, and chemical conversion into the stable hydrochloride salt form.

Introduction: Chemical Identity & Therapeutic Significance[1][2]

Stachydrine is a quaternary ammonium compound, naturally existing as a zwitterion (inner salt). However, for pharmaceutical stability and bioavailability, it is frequently processed into Stachydrine Hydrochloride (Stachydrine HCl) .

-

IUPAC Name: (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate; hydrochloride.

-

CAS Number: 4136-37-2 (HCl salt).

-

Core Pharmacophore: The pyrrolidine ring with a quaternary nitrogen, conferring high polarity and osmotic activity.

-

Therapeutic Mechanism: Stachydrine acts as a potent osmoprotectant and antioxidant. It modulates intracellular calcium handling (CaMKII/PLN axis) and suppresses cardiac hypertrophy by inhibiting the Ang II/TGF-β1 pathway.

Biosynthetic Mechanism: The Methylation Cascade

The biosynthesis of stachydrine is a specialized branch of amino acid metabolism, strictly dependent on the availability of L-Proline and the universal methyl donor, S-adenosyl-L-methionine (SAM).

The Precursor: L-Proline

The pathway initiates with L-Proline, synthesized from Glutamate via the

Enzymology: SAM-Dependent N-Methyltransferases

The conversion is catalyzed by S-adenosyl-L-methionine:L-proline N-methyltransferases (PMTs) . In Medicago sativa, these are identified as NMT1 and NMT2 .[1][2]

-

Reaction Type: Sequential N-methylation.

-

Cofactor: S-adenosyl-L-methionine (SAM)

S-adenosyl-L-homocysteine (SAH). -

Stereochemistry: The (S)-configuration at the C2 position is conserved throughout the pathway.

Step-by-Step Pathway

-

First Methylation: L-Proline is methylated at the secondary amine nitrogen by NMT1 to form N-methyl-L-proline (Hygric Acid) .

-

Second Methylation: Hygric acid undergoes a second methylation event (catalyzed by NMT2 or the same NMT1 enzyme depending on species specificity) to yield the quaternary ammonium product, Stachydrine .

Pathway Visualization

The following diagram illustrates the sequential methylation logic and cofactor turnover.

Figure 1: Sequential N-methylation of L-Proline to Stachydrine mediated by SAM-dependent methyltransferases.

Production Protocol: Extraction & Salt Formation

While biosynthetic engineering is a future avenue, the current industrial standard relies on extraction from Leonurus japonicus. The following protocol details the isolation of the natural betaine and its critical chemical conversion to the hydrochloride salt.

Raw Material Preparation

-

Source: Dried aerial parts of Leonurus japonicus (harvested during flowering stage).

-

Pre-treatment: Pulverize to a fine powder (40–60 mesh) to maximize surface area.

Extraction Methodology (Ethanol Reflux)

-

Solvent: 70% Ethanol (EtOH).

-

Ratio: 1:10 (w/v) Plant material to solvent.

-

Procedure: Reflux extraction at 80°C for 2 hours. Repeat twice.

-

Filtration: Combine extracts and filter to remove cellulose/debris.

-

Concentration: Evaporate EtOH under reduced pressure (Rotary Evaporator, 50°C) to yield a crude aqueous concentrate.

Purification (Cation Exchange)

Stachydrine is a quaternary alkaloid (cationic).

-

Resin: Strong Acid Cation Exchange Resin (e.g., Dowex 50W or 732 resin).

-

Loading: Load the aqueous concentrate onto the column.

-

Washing: Wash with distilled water to remove sugars, pigments, and anionic impurities.

-

Elution: Elute the alkaloids with 2M Ammonium Hydroxide (

). -

Concentration: Collect the eluate and evaporate to dryness to obtain Crude Stachydrine Base .

Conversion to Hydrochloride Salt (Critical Step)

The crude base is hygroscopic and unstable. Conversion to HCl salt ensures stability.

-

Dissolution: Dissolve the crude base in minimal absolute ethanol.

-

Acidification: Dropwise addition of concentrated Hydrochloric Acid (37% HCl) or HCl-saturated ethanol until pH reaches 2.0–3.0.

-

Crystallization:

-

Add anhydrous acetone or diethyl ether (anti-solvent) to the acidic solution until turbidity appears.

-

Store at 4°C overnight to induce crystallization.

-

-

Recrystallization: Filter the precipitate and recrystallize from Ethanol/Acetone (1:4) to achieve >98% purity.

Process Workflow Diagram

Figure 2: Industrial workflow for the extraction and chemical conversion of Stachydrine HCl.

Analytical Validation

To ensure the integrity of the final Stachydrine HCl product, the following analytical parameters must be met:

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual Inspection |

| Solubility | Highly soluble in water/ethanol | USP <1151> |

| Identification | MS ( | LC-MS (ESI+) |

| Purity | HPLC (HILIC Column) | |

| Chloride Content | 18.0% – 20.0% | Argentometric Titration |

| Melting Point | 235°C (dec.) | Capillary Method |

HPLC Condition (HILIC Mode):

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., TSKgel Amide-80).

-

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (80:20).

-

Detection: UV at 205 nm or ELSD (Evaporative Light Scattering Detector) due to weak UV chromophore.

Future Perspectives: Metabolic Engineering

While plant extraction is current practice, the variability of natural sources drives the need for heterologous production.

-

Synthetic Biology Strategy: Introduction of Medicago sativa NMT1/NMT2 genes into E. coli or Saccharomyces cerevisiae.

-

Precursor Optimization: Overexpression of proA, proB, and proC genes (Proline biosynthesis cluster) to increase the L-Proline pool.

-

Cofactor Regeneration: Engineering the SAM cycle (metK, pfs, luxS) to prevent SAH accumulation, which inhibits methyltransferases.

References

-

Biosynthetic Pathway & Enzymology

-

Trinchant, J. C., et al. (2004). "Proline Betaine Accumulation and Metabolism in Alfalfa Plants under Sodium Chloride Stress." Plant Physiology. Link

- Parry, A. D., et al. (1988).

-

-

Pharmacology & Therapeutic Targets

-

Extraction & Isolation Protocols

-

Analytical Methods

-

MedChemExpress. "Stachydrine hydrochloride Product Information & Protocols." Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stachydrine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Stachydrine Hydrochloride in Traditional Chinese Medicine

Pharmacological Mechanisms, Experimental Protocols, and Translational Potential

Executive Summary

Stachydrine hydrochloride (Stachydrine HCl), a proline betaine alkaloid, is the primary bioactive constituent of Leonurus japonicus (Motherwort or Yi Mu Cao). While traditionally utilized in Traditional Chinese Medicine (TCM) for obstetrical and gynecological disorders—specifically for "invigorating blood" and regulating menstruation—modern pharmacological research has unveiled a complex, multi-target mechanism of action.

This guide synthesizes current evidence to demonstrate Stachydrine’s role as a potent modulator of oxidative stress and inflammation.[1] Its therapeutic potential extends beyond gynecology into cardiovascular protection and anti-fibrosis, governed primarily by the SIRT1-Nrf2 and NF-κB signaling axes. This document provides a technical roadmap for investigating Stachydrine, from extraction protocols to mechanistic validation.

Chemical & Botanical Profile[2]

| Parameter | Technical Detail |

| IUPAC Name | (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate hydrochloride |

| Common Name | Stachydrine Hydrochloride |

| Botanical Source | Leonurus japonicus Houtt.[2][3][4][5][6] (Aerial parts) |

| Chemical Class | Pyrrolidine alkaloid (Betaine derivative) |

| Molecular Formula | C₇H₁₃NO₂·HCl |

| Solubility | Highly soluble in water and ethanol; insoluble in ether/chloroform. |

| Bioavailability | Oral bioavailability ~25–30%; excreted largely unchanged or metabolized to proline. |

Core Pharmacological Mechanisms

3.1 Cardiovascular Protection: The SIRT1-Nrf2 & NF-κB Axis

Stachydrine exerts significant cardioprotective effects, particularly in ischemia/reperfusion (I/R) injury and cardiac hypertrophy. The mechanism is biphasic:

-

Upstream Activation: Stachydrine upregulates SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase.

-

Downstream Effectors:

-

Antioxidant: SIRT1 deacetylates and activates Nrf2 , promoting its nuclear translocation. This triggers the expression of HO-1 and SOD, scavenging Reactive Oxygen Species (ROS).

-

Anti-inflammatory: SIRT1 inhibits the nuclear translocation of NF-κB (p65) , suppressing pro-inflammatory cytokines (TNF-α, IL-6).

-

Causality: The protective effect is abolished by SIRT1 inhibitors (e.g., EX-527), confirming SIRT1 as the primary upstream target [1].

3.2 Uterine Regulation: A Dual-Direction Mechanism

Uniquely, Stachydrine acts as a "bidirectional" regulator of uterine smooth muscle:

-

Quiescent Uterus: It enhances rhythmic contractions, aiding in postpartum hemorrhage control and involution.

-

Hyperactive Uterus (Dysmenorrhea): It inhibits oxytocin-induced spastic contractions.

-

Mechanism: This regulation is mediated by modulating the COX-2/PGF2α pathway and Calcium-regulating proteins, reducing inflammatory prostaglandins that drive pain and cramping [2].

Visualization of Signaling Pathways

Diagram 1: Cardiovascular Protective Mechanism (SIRT1-Nrf2 Axis)

Caption: Stachydrine activates SIRT1, which simultaneously drives antioxidant defense (Nrf2) and suppresses inflammation (NF-κB), resulting in cardioprotection.

Diagram 2: Uterine Dual-Regulation Logic

Caption: Stachydrine exhibits state-dependent activity: stimulating quiescent tissue while inhibiting pathological hypercontractility via COX-2 suppression.

Experimental Protocols

5.1 Extraction & Purification Protocol

Objective: Isolate high-purity Stachydrine from Leonurus japonicus for experimental use.

Materials: Dried L. japonicus powder, 70% Ethanol, Cation Exchange Resin (Strong Acidic), 0.45 µm membrane filters.

-

Extraction:

-

Weigh 10 g of dried powder.

-

Add 200 mL of 70% Ethanol (1:20 w/v ratio).

-

Sonicate for 60 minutes at room temperature OR Reflux for 3 hours.

-

Centrifuge at 4000 rpm for 15 min and collect the supernatant.

-

-

Filtration:

-

Pass the supernatant through a 0.45 µm regenerated cellulose membrane to remove particulates.

-

-

Purification (Optional for High Purity):

-

Validation:

-

Verify purity using HPLC-ELSD or LC-MS (See Section 5.2).

-

5.2 Quantitative Analysis (HPLC-ELSD/MS)

Challenge: Stachydrine lacks a strong chromophore (weak UV absorption), making standard UV detection unreliable.[8]

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Agilent ZORBAX RRHD HILIC Plus).[6]

-

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (adjusted to pH 3.0).

-

Gradient: Isocratic or Gradient optimization depending on matrix complexity.

-

Detector: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry, ESI+ mode, m/z 144.0).

-

Standard: Stachydrine HCl reference standard dissolved in Methanol.

5.3 In Vitro Bioactivity Assay (Cardiomyocyte H/R Model)

Objective: Assess cardioprotective efficacy against Hypoxia/Reoxygenation.[9][10]

-

Cell Line: H9c2 Rat Cardiomyocytes.

-

Pre-treatment: Incubate cells with Stachydrine HCl (50 µM ) for 2 hours prior to injury.[9]

-

Note: Dose-response studies typically range from 10 µM to 100 µM.

-

-

Injury Induction:

-

Hypoxia: Culture in glucose-free medium in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours.

-

Reoxygenation: Replace with normal medium and incubate in normoxia for 12 hours.

-

-

Readouts:

-

Cell Viability: CCK-8 assay.

-

Apoptosis: TUNEL staining or Caspase-3 activity.[9]

-

Mechanism Check: Western Blot for SIRT1, Nuclear Nrf2, and cytosolic NF-κB.

-

Translational Challenges & Future Outlook

While Stachydrine shows immense promise, several hurdles remain for clinical translation:

-

Bioavailability: Oral bioavailability is moderate (~25%). Developing lipid-based nanocarriers or structural derivatives (e.g., esterification) could enhance cellular uptake and half-life [3].

-

Standardization: The content of Stachydrine in raw Yi Mu Cao varies significantly by region and harvest time (0.2% - 1.0%). Rigorous QC using the HILIC-MS method described above is essential for reproducible clinical outcomes.

-

Synergy: In TCM, Yi Mu Cao is rarely used alone. Future research should investigate the synergistic pharmacokinetics of Stachydrine when co-administered with Leonurine, another key alkaloid in the plant.

References

-

Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway. Source:[9] PubMed / NIH URL:[Link]

-

Stachydrine Ameliorates Uterine Hypercontractility in Primary Dysmenorrhea by Targeting the COX-2/PGF2α Pathway. Source:[1] ResearchGate / Frontiers in Pharmacology URL:[Link]

-

A review of pharmacological and pharmacokinetic properties of stachydrine. Source: Pharmacological Research (Elsevier) URL:[Link]

-

Analysis of Stachydrine in Leonurus japonicus Using HILIC Column with LC/ELSD. Source: Agilent Technologies Application Note URL:[Link]

Sources

- 1. Stachydrine Ameliorates Uterine Hypercontractility in Primary Dysmenorrhea by Targeting the COX-2/PGF2α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stachydrine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New sesquineolignan glycoside isomers from the aerial parts of <i>Leonurus japonicus</i> and their absolute configurations - Arabian Journal of Chemistry [arabjchem.org]

- 6. agilent.com [agilent.com]

- 7. Determination of Stachydrine Hydrochloride in Chanshukang Granules by HPLC [chinjmap.com]

- 8. Stachydrine in Leonurus cardiaca, Leonurus japonicus, Leonotis leonurus: detection and quantification by instrumental HPTLC and 1H-qNMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Stachydrine Hydrochloride in Biomedical Research

Topic: In vivo and in vitro studies of Stachydrine hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanistic Profiling, Experimental Protocols, and Translational Potential

Executive Summary

Stachydrine hydrochloride (Sta-HCl), a proline betaine alkaloid primarily derived from Leonurus japonicus (Motherwort), has emerged as a potent modulator of cardiovascular and neurological signaling. Unlike non-specific antioxidants, Sta-HCl exhibits targeted inhibition of the CaMKII/HDAC4/MEF2C axis and activation of the SIRT1-Nrf2 pathway. This guide provides a rigorous technical framework for investigating Sta-HCl, synthesizing pharmacokinetic data, validated experimental protocols, and mechanistic insights to support reproducible preclinical research.

Chemical Identity & Handling

Self-validating protocols begin with accurate compound handling. Sta-HCl is hygroscopic and sensitive to aqueous degradation.

Physicochemical Profile

| Parameter | Specification | Notes for Experimental Design |

| CAS Number | 4136-37-2 | Use for vendor verification. |

| Molecular Weight | 179.64 g/mol | Use this value for Molarity calculations (not free base MW). |

| Solubility (Water) | ~100 mg/mL | Freely soluble. Preferred solvent for in vivo gavage. |

| Solubility (DMSO) | ~50–100 mg/mL | Soluble. Preferred solvent for in vitro stock solutions. |

| Stability | Hygroscopic | Store powder at -20°C, desiccated. |

Protocol A: Preparation of Stock Solutions

Objective: Create stable stock for cell culture without precipitation or degradation.

-

Solvent Choice: Use sterile DMSO for long-term storage stocks (100 mM). Avoid aqueous stocks for storage >24 hours due to potential hydrolysis.

-

Calculation: To prepare 1 mL of 100 mM stock:

-

Weigh 17.96 mg of Stachydrine HCl.

-

Dissolve in 1 mL of anhydrous DMSO.

-

Vortex for 30 seconds until clear.

-

-

Storage: Aliquot into 20 µL volumes in light-protected tubes. Store at -80°C (stable for 6 months).

-

Working Solution: Dilute 1:1000 in culture medium for a final concentration of 100 µM. Ensure final DMSO concentration is <0.1%.

Pharmacokinetics & Bioavailability

Understanding the PK profile is critical for defining relevant dosing windows in animal models.

Sta-HCl exhibits "flash" pharmacokinetics: rapid absorption but short half-life, necessitating frequent dosing or sustained-release formulations for chronic studies.

Table 1: Pharmacokinetic Parameters in Rat Plasma (Oral Administration)

| Parameter | Value (Mean ± SD) | Interpretation |

|---|---|---|

| Dose | ~166 mg/kg (Extract eq.)[1] | High dose required due to rapid clearance. |

| Tmax | 0.75 ± 0.27 h | Rapidly absorbed from the GI tract. |

| Cmax | 1608 ± 267 ng/mL | Achieves therapeutic plasma levels quickly. |

| t1/2 (Half-life) | 1.64 h | Rapid elimination; suggests BID (twice daily) dosing may be superior to QD. |

| Bioavailability | Low/Moderate | Limited by rapid metabolism and excretion.[1] |

Citation: Pharmacokinetic data derived from LC-MS/MS studies of Leonurus extracts in Wistar rats [1, 8].

Mechanistic Profiling

Core Signaling Architecture

Sta-HCl exerts cardioprotection primarily by preventing the "calcium leak" in cardiomyocytes and mitigating oxidative stress.

-

Anti-Hypertrophic Pathway: Sta-HCl inhibits the phosphorylation of CaMKII (Calcium/Calmodulin-dependent Protein Kinase II). This prevents the nuclear export of HDAC4, thereby repressing MEF2C-dependent transcription of hypertrophic genes (e.g., ANP, BNP).

-

Antioxidant Pathway: Sta-HCl upregulates SIRT1, which deacetylates and activates Nrf2. Translocation of Nrf2 to the nucleus drives the expression of HO-1 and SOD, neutralizing ROS generated by NOX2.

Visualization: Molecular Mechanism of Action

Caption: Figure 1. Dual mechanism of Stachydrine HCl. It blocks CaMKII-dependent hypertrophy and activates the SIRT1-Nrf2 antioxidant defense.

In Vivo Preclinical Studies

Validated Animal Models

To replicate therapeutic effects, the following models and dosing regimens are recommended based on literature consensus [2, 3, 7].

Model 1: Transverse Aortic Constriction (TAC) - Pressure Overload

-

Species: C57BL/6J Mice (Male, 8-10 weeks).

-

Induction: Ligation of the transverse aorta (27-gauge needle) to induce pressure overload hypertrophy.

-

Dosing Regimen:

-

Endpoints: Echocardiography (LVEF, FS), Heart Weight/Body Weight ratio, Wheat Germ Agglutinin (WGA) staining.

Model 2: Isoproterenol (ISO) Induced Heart Failure

-

Species: Wistar Rats or C57BL/6 Mice.

-

Induction: Subcutaneous injection of ISO (5 mg/kg/day) for 7-14 days.

-

Dosing Regimen:

-

Dose: 6–12 mg/kg/day (Mice) or equivalent adjusted for rats.

-

Route: Oral gavage.[1]

-

-

Mechanism Verified: Prevention of β1-adrenergic receptor downregulation and inhibition of fibrosis [7].

In Vitro Profiling & Protocols

Cell Models

-

H9c2 Myoblasts: Suitable for initial screening of hypoxia/reoxygenation (H/R) injury.

-

Neonatal Rat Cardiomyocytes (NRCMs): Gold standard for hypertrophy studies (PE-induced).

-

Adult Mouse Cardiomyocytes: Required for calcium handling/spark studies.

Protocol B: Hypoxia/Reoxygenation (H/R) Assay

Objective: Assess Sta-HCl protection against ischemia-reperfusion injury in H9c2 cells [4, 9].

-

Seeding: Plate H9c2 cells at

cells/well in 96-well plates. Culture for 24h. -

Pre-treatment: Replace medium with DMEM containing Sta-HCl (Concentrations: 10, 20, 50 µM ) for 24h.

-

Control: Vehicle only.

-

-

Hypoxia Induction: Replace medium with glucose-free/serum-free DMEM. Place cells in a hypoxia chamber (

) for 6 hours. -

Reoxygenation: Replace medium with normal high-glucose DMEM containing Sta-HCl. Return to normoxia (

) for 12 hours. -

Readout:

-

Viability: CCK-8 assay (OD 450nm).

-

Apoptosis: TUNEL staining or Caspase-3 activity assay.

-

ROS: DCFH-DA staining (Flow cytometry or Fluorescence microscopy).

-

Visualization: Experimental Workflow

Caption: Figure 2.[4][5] Standardized in vitro workflow for evaluating Stachydrine efficacy.

Safety & Toxicology

Stachydrine HCl exhibits a favorable safety profile, essential for its potential as a therapeutic agent.

-

Acute Toxicity: Oral administration of 20 mg/kg/day for 7 days in mice showed no significant alterations in hepatic (ALT/AST) or renal (BUN/Creatinine) markers [10].[6]

-

Cytotoxicity: In H9c2 cells, concentrations up to 100 µM do not significantly affect cell viability under normoxic conditions.

-

LD50: While specific LD50 values for the hydrochloride salt are rarely cited in isolation, the parent extract (Leonurus) and the compound itself are considered low-toxicity. High doses (up to 166 mg/kg) have been used in PK studies without acute lethality [8].

References

-

Li, X. et al. (2013). Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC-MS/MS.[7] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Wang, S.N. et al. (2020). Stachydrine hydrochloride alleviates pressure overload-induced heart failure and calcium mishandling on mice. Journal of Ethnopharmacology. Link

-

Cao, T.T. et al. (2017). Stachydrine ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway. Cellular Physiology and Biochemistry. Link

-

Zhang, Y. et al. (2023). Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway. Molecular Medicine Reports. Link

-

Liu, X. et al. (2019). Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis. Frontiers in Pharmacology. Link

-

TargetMol. (n.d.). Stachydrine Hydrochloride Product Information & Solubility. Link

-

Hu, P. et al. (2022). Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α-1,6-Fucosylation on N-Glycosylation of β1AR.[5] Frontiers in Pharmacology. Link

-

Zeng, Y. et al. (2024).[5] Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Pharmacology. Link

-

MedChemExpress. (n.d.). Stachydrine hydrochloride Protocols and Solubility. Link

-

Zhang, J. et al. (2025). Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway. International Immunopharmacology. Link

Sources

- 1. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stachydrine Hydrochloride | NF-κB | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachydrine hydrochloride CAS number 4136-37-2 research

Technical Monograph: Stachydrine Hydrochloride (CAS 4136-37-2)

Executive Summary

Stachydrine Hydrochloride (Proline betaine hydrochloride) is a quaternary ammonium alkaloid and the primary bioactive constituent of Leonurus japonicus (Motherwort). Historically utilized in Traditional Chinese Medicine (TCM) for obstetrics and blood circulation, modern pharmacological research has repositioned this compound as a potent modulator of cardiovascular remodeling and metabolic homeostasis.

Its therapeutic value lies in its dual-action mechanism: inhibition of pathological signaling (CaMKII, NF-κB, TGF-β1) and activation of protective pathways (AMPK/SIRT1, eNOS). This guide provides a comprehensive technical framework for researchers investigating its potential in treating cardiac hypertrophy, fibrosis, and endothelial dysfunction.

Chemical & Physical Profile

| Property | Specification |

| Chemical Name | (2S)-1,1-Dimethylpyrrolidinium-2-carboxylate hydrochloride |

| CAS Number | 4136-37-2 |

| Molecular Formula | C₇H₁₃NO₂[1] · HCl |

| Molecular Weight | 179.64 g/mol |

| Appearance | White crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL), Ethanol, Methanol; Insoluble in non-polar solvents (Ether, Chloroform).[1] |

| Stability | Hygroscopic .[1] Stable in aqueous solution at pH 2–8. Sensitive to strong oxidizing agents. |

| Storage | Desiccate at -20°C. Protect from light and moisture. |

Technical Note: Due to its hygroscopic nature, accurate weighing requires rapid handling or the use of a humidity-controlled glove box. Stock solutions in water or PBS should be aliquoted and stored at -20°C to prevent hydrolysis or bacterial growth.

Mechanistic Architecture

Stachydrine’s pharmacological efficacy stems from its ability to restore cellular equilibrium during stress (hemodynamic, oxidative, or metabolic).

Cardiovascular Remodeling (Anti-Hypertrophic & Anti-Fibrotic)

-

CaMKII/HDAC4 Axis: Stachydrine inhibits the phosphorylation of CaMKII (Calcium/Calmodulin-dependent Protein Kinase II). Under stress, p-CaMKII phosphorylates HDAC4, causing its nuclear export and relieving the repression of MEF2C (a pro-hypertrophic transcription factor). By blocking this, Stachydrine retains HDAC4 in the nucleus, silencing hypertrophic genes.

-

TGF-β1/Smad Signaling: It attenuates cardiac fibrosis by downregulating TGF-β1 receptors (TGF-βR1) and inhibiting the phosphorylation of Smad2/3, thereby reducing collagen deposition by cardiac fibroblasts.

Metabolic & Endothelial Regulation

-

AMPK/SIRT1 Activation: Stachydrine acts as an activator of the AMPK/SIRT1 pathway. This restores autophagy in hyperglycemic conditions (e.g., diabetic cardiomyopathy) and reduces endothelial inflammation by deacetylating NF-κB p65.

-

NOX2-ROS Suppression: It inhibits NADPH oxidase 2 (NOX2) assembly, reducing Reactive Oxygen Species (ROS) production and preventing ROS-dependent Ca2+ leakage from the Sarcoplasmic Reticulum (SR).

Visualization: Molecular Mechanism of Action

Figure 1: Signal transduction pathways modulated by Stachydrine HCl. Red arrows indicate inhibition; Green arrows indicate activation.

Experimental Protocols

Stock Solution Preparation

-

Solvent: Sterile PBS or ddH₂O (Cell Culture Grade).

-

Concentration: Prepare a 100 mM stock (17.96 mg/mL).

-

Calculation: Dissolve 17.96 mg Stachydrine HCl in 1.0 mL solvent.

-

-

Sterilization: Pass through a 0.22 µm PVDF syringe filter.

-

Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Model: Cardiomyocyte Hypertrophy

-

Cell Line: Neonatal Rat Ventricular Myocytes (NRVMs) or H9c2 cells.

-

Inducer: Phenylephrine (PE, 50-100 µM) or Angiotensin II (1 µM).

-

Dosing Regimen:

-

Seed cells and serum-starve (0.5% FBS) for 12–24 hours to synchronize.

-

Pre-treat with Stachydrine HCl (10 µM, 50 µM, or 100 µM ) for 2 hours.

-

Add PE/AngII and co-incubate for 24–48 hours.

-

-

Readouts:

-

Cell Surface Area: Immunostaining for α-Actinin.

-

Gene Expression: RT-qPCR for ANP, BNP, β-MHC.

-

Viability Check: CCK-8 assay (Stachydrine is generally non-toxic up to 1 mM).

-

In Vivo Model: Transverse Aortic Constriction (TAC)

-

Animal: C57BL/6J Mice (Male, 8–10 weeks).

-

Dosage: 6 mg/kg/day (Low Dose) to 12 mg/kg/day (High Dose).

-

Administration: Oral gavage. Dissolve required dose in sterile saline.

-

Duration: Start treatment 1 day post-surgery and continue for 4–8 weeks.

-

Positive Control: Telmisartan (10 mg/kg) or Captopril.

Extraction from Leonurus japonicus

For researchers isolating their own material:

-

Material: Dried aerial parts of Leonurus japonicus.

-

Solvent: 70% Ethanol.

-

Method: Reflux extraction (2 hours x 2 cycles).

-

Purification: Filter and concentrate. Pass through a cation-exchange resin (strong acid type). Elute impurities with water; elute Stachydrine with 0.5M Ammonia.

-

Analysis: HILIC-ELSD or LC-MS (Reverse phase C18 is ineffective due to high polarity).

Visualization: Experimental Workflow

Figure 2: Workflow from raw material extraction to in vitro bioassay validation.

Pharmacokinetics & Safety

-

Bioavailability: Stachydrine has relatively low oral bioavailability due to its high polarity, but it is rapidly absorbed via the intestinal tract.

-

Distribution: Widely distributed, with ability to cross the blood-brain barrier (neuroprotective potential).

-

Excretion: Predominantly excreted unchanged in urine.[2]

-

Toxicity Profile:

-

Acute: Low toxicity. No significant adverse events reported in mice at therapeutic doses (12 mg/kg). Clinical injection studies (18-22 mg total dose) have shown favorable safety profiles.

-

Cytotoxicity: CCK-8 assays in HUVECs and Cardiomyocytes show >95% viability at concentrations up to 400 µM.

-

References

-

Cardiovascular Mechanisms

- Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal p

-

Source:

-

Metabolic & Inflammation

- Stachydrine Relieved the Inflammation and Promoted the Autophagy in Diabetes Retinopathy Through Activating the AMPK/SIRT1 Signaling P

-

Source:

-

Fibrosis & TGF-β

- Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transform

-

Source:

-

Oxidative Stress (NOX2)

- Stachydrine Hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure.

-

Source:

-

Extraction & Analysis

- Analysis of Stachydrine in Leonurus japonicus Using HILIC-ELSD.

-

Source:

Sources

Bioavailability and pharmacokinetics of Stachydrine hydrochloride

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Stachydrine Hydrochloride

Authored by: A Senior Application Scientist

Foreword: The Stachydrine Conundrum